molecular formula C4H6N2O3 B14261175 (2E)-{[(E)-Glycyl]imino}acetic acid CAS No. 140668-52-6

(2E)-{[(E)-Glycyl]imino}acetic acid

Cat. No.: B14261175
CAS No.: 140668-52-6
M. Wt: 130.10 g/mol
InChI Key: KOZIFPGILIMLJB-UHFFFAOYSA-N
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Description

(2E)-{[(E)-Glycyl]imino}acetic acid is an organic compound with a unique structure that includes both a glycyl group and an iminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-{[(E)-Glycyl]imino}acetic acid typically involves the reaction of glycine with glyoxylic acid under specific conditions. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

(2E)-{[(E)-Glycyl]imino}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can participate in substitution reactions where the imino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2E)-{[(E)-Glycyl]imino}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2E)-{[(E)-Glycyl]imino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating biochemical pathways and physiological processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Glycine: A simple amino acid that shares the glycyl group with (2E)-{[(E)-Glycyl]imino}acetic acid.

    Iminoacetic Acid: A compound that shares the iminoacetic acid moiety.

Uniqueness

This compound is unique due to its combination of glycyl and iminoacetic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

140668-52-6

Molecular Formula

C4H6N2O3

Molecular Weight

130.10 g/mol

IUPAC Name

2-(2-aminoacetyl)iminoacetic acid

InChI

InChI=1S/C4H6N2O3/c5-1-3(7)6-2-4(8)9/h2H,1,5H2,(H,8,9)

InChI Key

KOZIFPGILIMLJB-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N=CC(=O)O)N

Origin of Product

United States

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